furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine scaffold substituted with a 2-methylbenzimidazole moiety and a furan-3-yl ketone group. This structure combines aromatic (furan, benzimidazole) and aliphatic (pyrrolidine) components, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
furan-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKBVCBRPLZREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzoimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihalides.
Coupling of Furan and Pyrrolidine: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or halide.
Final Assembly: The final step involves the coupling of the benzoimidazole and pyrrolidine-furan intermediates, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Reactivity of the Furan Ring
The furan-3-yl group participates in electrophilic aromatic substitution (EAS) and ring-opening reactions due to its electron-rich nature. Key findings include:
Electrophilic Substitution
-
Nitration : Under acidic conditions (HNO₃/H₂SO₄), the furan ring undergoes nitration at the 2- or 5-position, yielding nitro derivatives. Reaction yields depend on temperature and stoichiometry .
-
Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/AcOH) occurs regioselectively at the α-position relative to the methanone linker.
Ring-Opening Reactions
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran (THF) derivatives, enhancing solubility but reducing aromaticity .
Modifications of the Pyrrolidine Scaffold
The pyrrolidine ring undergoes functionalization at nitrogen or carbon centers:
Nucleophilic Substitution
-
Benzimidazole Introduction : Nucleophilic displacement at the pyrrolidine nitrogen with 2-methylbenzimidazole derivatives occurs under basic conditions (K₂CO₃/DMF), forming the core structure.
Ring Functionalization
-
Oxidation : Treatment with m-CPBA oxidizes the pyrrolidine to a pyrrolidinone, altering conformational flexibility.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzimidazole Coupling | K₂CO₃/DMF, 80°C | Core structure | 85 | |
| Oxidation | m-CPBA, CH₂Cl₂ | Pyrrolidinone derivative | 70 |
Reactivity of the Benzimidazole Moiety
The 2-methylbenzimidazole group undergoes alkylation and coordination reactions:
Alkylation
-
N-Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of NaH/THF, forming quaternary ammonium salts.
Metal Coordination
-
Zn²⁺/Cu²⁺ Complexation : Binds transition metals via nitrogen lone pairs, forming stable complexes with potential catalytic applications .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | MeI/NaH/THF | Quaternary salt | 90 | |
| Zn²⁺ Coordination | ZnCl₂/EtOH | Zn(benzimidazole)₂Cl₂ | 88 |
Methanone Group Transformations
The central ketone participates in nucleophilic additions and reductions:
Nucleophilic Addition
-
Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) to form tertiary alcohols, though steric hindrance from adjacent groups limits yields.
Reduction
-
LiAlH₄ Reduction : Converts the ketone to a secondary alcohol, enabling further derivatization (e.g., esterification).
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Grignard Addition | RMgX/THF, −78°C | Tertiary alcohol | 55 | |
| Ketone Reduction | LiAlH₄/Et₂O | Secondary alcohol | 68 |
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (Pd(PPh₃)₄/Na₂CO₃) to form biaryl derivatives, expanding π-conjugation .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | Biaryl derivative | 75 |
Stability Under Hydrolytic Conditions
The compound exhibits moderate stability:
-
Acidic Hydrolysis (HCl/H₂O): Degrades the benzimidazole ring over 24 hours at 80°C.
-
Basic Hydrolysis (NaOH/EtOH): Cleaves the methanone-pyrrolidine bond, yielding furan-3-carboxylic acid.
Key Insights
-
The furan ring and benzimidazole moiety dominate reactivity, enabling targeted functionalization.
-
Steric effects from the 2-methyl group on benzimidazole influence regioselectivity in substitution reactions.
-
Synergistic use of coupling and redox reactions facilitates structural diversification for pharmacological optimization .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has shown that furan derivatives, including those containing imidazole moieties, exhibit significant antibacterial properties. Studies have indicated that compounds similar to furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Properties
Furan-containing compounds have been investigated for their anticancer potential. For instance, derivatives with benzimidazole structures have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HepG2 . The furan ring's ability to participate in π–π interactions enhances the compound's binding affinity to target proteins involved in cancer progression.
3. Neuroprotective Effects
Recent studies suggest that compounds with similar structures may possess neuroprotective properties. They are believed to modulate neurotransmitter systems and reduce oxidative stress, which is crucial for protecting neuronal cells from degeneration .
Case Studies
Mechanism of Action
The mechanism of action of furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzoimidazole moiety may inhibit certain enzymes by binding to their active sites, while the furan and pyrrolidine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound shares benzimidazole and furan motifs with 931075-56-8 and 931622-35-4 but differs in the aliphatic linker (pyrrolidine vs. piperidine or ethanone chains).
Synthetic Strategies: Unlike the bis-thienopyridine derivatives in , which use α,β-unsaturated ketones and cyclocondensation, the target compound’s synthesis likely requires selective functionalization of pyrrolidine and benzimidazole precursors. No direct synthetic protocol is documented in the provided evidence .
Biological Relevance: Antimicrobial activity is observed in furyl-containing thienopyridine derivatives (e.g., compound 9a,b in ), suggesting that the furan-3-yl group in the target compound may enhance microbial targeting if similarly functionalized .
Functional Group Analysis
Biological Activity
Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that integrates multiple functional groups, contributing to its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features:
- Furan Ring : Known for its electron-rich nature, which enhances reactivity.
- Benzo[d]imidazole Unit : Associated with various pharmacological activities.
- Pyrrolidine Moiety : Imparts additional biological properties.
These structural components may work synergistically, enhancing the compound's overall biological activity compared to simpler derivatives.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Specific reagents and conditions can vary, impacting yield and purity. The ability to modify the compound through structural changes is crucial for optimizing its biological activity.
Antimicrobial Properties
Research indicates that derivatives of furan and benzo[d]imidazole exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Compounds similar to furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
The combination of furan and benzo[d]imidazole structures has been linked to anticancer properties. Studies have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For example, modifications in the benzo[d]imidazole structure have resulted in compounds with MIC values as low as 1 µg/mL against cancer cells .
Neuroprotective Effects
Preliminary studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Compound Tested | Activity | MIC Value |
|---|---|---|---|
| Pyrrolidine Derivatives | Antibacterial | 3.12 - 12.5 µg/mL | |
| Indolylbenzo[d]imidazoles | Antimicrobial | < 1 µg/mL | |
| Pyrrole Benzamide Derivatives | Antibacterial | 3.125 µg/mL |
These case studies underscore the potential of this compound and its analogs in medicinal chemistry.
Q & A
How can researchers optimize the synthesis route for furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone to improve yield and purity?
Answer:
Optimization requires a multi-step approach:
- Stepwise coupling : Prioritize forming the pyrrolidine-benzimidazole core before introducing the furan-3-yl methanone group to avoid side reactions .
- Catalyst selection : Use acid/base catalysts (e.g., p-toluenesulfonic acid) for imidazole ring cyclization and coupling reactions .
- Solvent control : Polar aprotic solvents like DMSO enhance solubility of intermediates, while ethanol minimizes undesired byproducts during final steps .
- Temperature gradients : Maintain 60–80°C for imidazole formation and reduce to room temperature for methanone coupling to prevent decomposition .
What advanced spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
Answer:
A combination of techniques ensures accuracy:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the benzimidazole and pyrrolidine moieties .
- X-ray crystallography : Resolve stereochemistry at the pyrrolidine C3 position, critical for bioactivity .
- IR spectroscopy : Confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and imidazole N-H vibrations (~3400 cm⁻¹) .
How should researchers design in vitro bioactivity screens for this compound?
Answer:
Prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to structural similarity to known benzimidazole inhibitors .
- Antimicrobial activity : Employ microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Validate selectivity via MTT assays on cancer (HeLa, MCF-7) vs. normal (HEK-293) cell lines .
How can contradictions in reported bioactivity data across studies be resolved?
Answer:
Address variability through:
- Assay standardization : Control pH (7.4), DMSO concentration (<1%), and cell passage number to minimize experimental drift .
- Metabolic stability checks : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid compound degradation .
- Orthogonal validation : Confirm results with alternate methods (e.g., SPR for binding affinity if ITC data conflicts) .
What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with flexible ligand docking to model binding to kinase ATP pockets (PDB: 1M17) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate charge distribution on the benzimidazole nitrogen .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of target-ligand complexes under physiological conditions .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Substituent variation : Replace the 2-methyl group on benzimidazole with halogens (e.g., Cl, F) to enhance electronegativity and binding .
- Scaffold hopping : Substitute pyrrolidine with piperidine to test conformational flexibility’s impact on potency .
- Bioisosteres : Replace the furan ring with thiophene to evaluate heteroatom effects on solubility and logP .
What analytical methods quantify this compound in complex matrices (e.g., serum)?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) for separation; LOD < 0.1 µg/mL .
- LC-MS/MS : Employ ESI+ mode (m/z 352 → 207 transition) for sensitive detection in pharmacokinetic studies .
- Sample prep : Solid-phase extraction (C18 cartridges) to remove serum proteins and lipids .
How does the compound’s stability vary under physiological conditions?
Answer:
- pH stability : Perform accelerated degradation studies (pH 1–9, 37°C); monitor via HPLC. Benzimidazole rings degrade at pH < 3 .
- Thermal stability : Store lyophilized powder at -20°C; aqueous solutions degrade within 72 hours at 25°C .
- Light sensitivity : Protect from UV exposure to prevent furan ring photooxidation .
What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- SPR biosensing : Immobilize target proteins (e.g., PARP-1) on CM5 chips to measure real-time binding kinetics (KD, kon/koff) .
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
- CETSA : Thermal shift assays confirm target engagement by stabilizing proteins upon ligand binding .
How does this compound compare structurally and functionally to similar benzimidazole-pyrrolidine hybrids?
Answer:
- Structural analogs : Compare with (3,3-difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone (PubChem CID: 121704504) to assess fluorination effects on bioavailability .
- Activity trends : Tabulate IC50 values against kinase targets (e.g., analog with 4-fluorophenyl substitution shows 10-fold higher potency than 2-methyl derivatives) .
- Computational overlap : Overlay docking poses to identify conserved binding motifs (e.g., hydrogen bonds with kinase hinge regions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
